N-naphthalen-2-yl-2-quinolin-8-ylsulfanylacetamide
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Overview
Description
N-naphthalen-2-yl-2-quinolin-8-ylsulfanylacetamide: is a complex organic compound that features both naphthalene and quinoline moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-naphthalen-2-yl-2-quinolin-8-ylsulfanylacetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Naphthalene Derivative: Starting with naphthalene, various functional groups can be introduced through electrophilic aromatic substitution.
Quinoline Derivative Synthesis: Quinoline can be synthesized via the Skraup synthesis or other methods.
Coupling Reaction: The naphthalene and quinoline derivatives can be coupled using a thiol linkage, often facilitated by reagents like thionyl chloride or other coupling agents.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.
Substitution: Various substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products would depend on the specific reactions but could include sulfoxides, sulfones, alcohols, and various substituted aromatic compounds.
Scientific Research Applications
Chemistry: : The compound could be used as a ligand in coordination chemistry or as a building block in organic synthesis. Biology Medicine : Possible use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors. Industry : Applications could include use in materials science or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Inhibition or activation of specific biochemical pathways, binding to DNA or RNA, or acting as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds like naphthalene-2-sulfonic acid.
Quinoline Derivatives: Compounds like 8-hydroxyquinoline.
Uniqueness
The unique combination of naphthalene and quinoline moieties linked by a sulfanyl-acetamide group could confer unique biological activities or chemical properties not seen in simpler analogs.
Properties
Molecular Formula |
C21H16N2OS |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-naphthalen-2-yl-2-quinolin-8-ylsulfanylacetamide |
InChI |
InChI=1S/C21H16N2OS/c24-20(23-18-11-10-15-5-1-2-6-17(15)13-18)14-25-19-9-3-7-16-8-4-12-22-21(16)19/h1-13H,14H2,(H,23,24) |
InChI Key |
IJWKTOLEUWMGOL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=CC=CC4=C3N=CC=C4 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
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